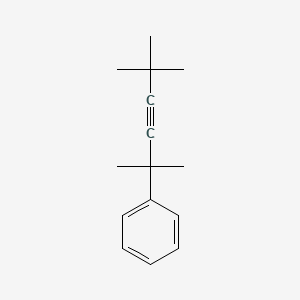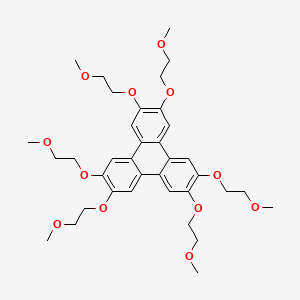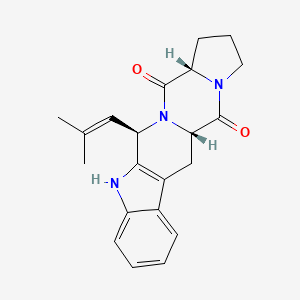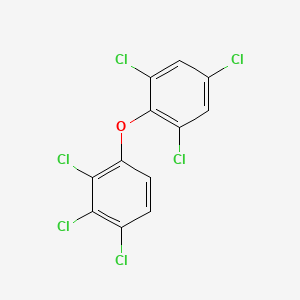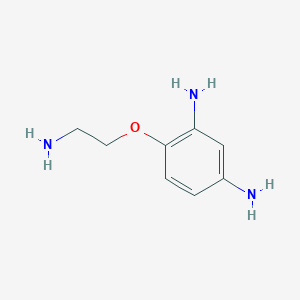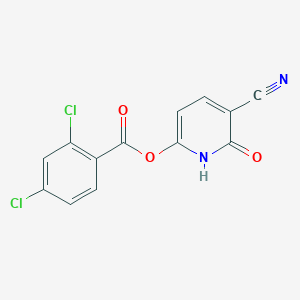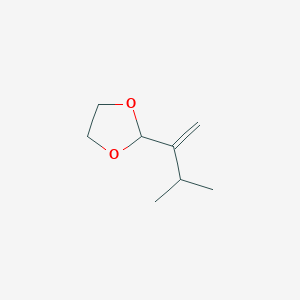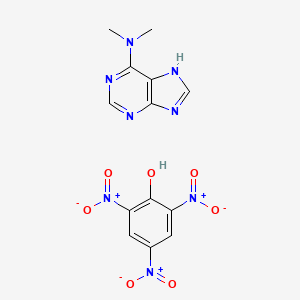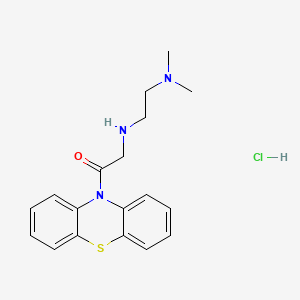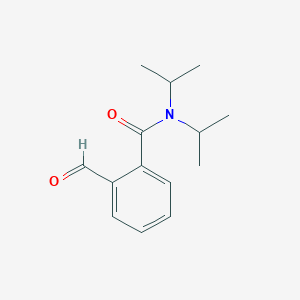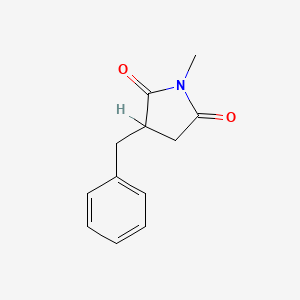
3-Benzyl-1-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-methylpyrrolidine-2,5-dione is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties
Méthodes De Préparation
The synthesis of 3-Benzyl-1-methylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
3-Benzyl-1-methylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
3-Benzyl-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Benzyl-1-methylpyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
1-Benzylpyrrolidine-2,5-dione: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents, affecting their chemical properties and biological activities.
1-Benzyl-3-hydroxypyrrolidine-2,5-dione: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities, altering its interactions and applications.
Propriétés
Numéro CAS |
105909-88-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-benzyl-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
TXIGOPRORHLHRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



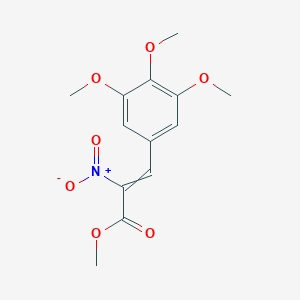

![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
